molecular formula C18H19NO4 B258983 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester

3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester

Cat. No. B258983
M. Wt: 313.3 g/mol
InChI Key: IWYYOHBUUYRWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It is also known as ethyl 3-(3-phenoxypropionylamino)benzoate or EPPB. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been used in various scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester involves its ability to inhibit the activity of MMPs and to induce apoptosis in cancer cells. MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for the growth and metastasis of cancer cells. By inhibiting the activity of MMPs, this compound can prevent the growth and spread of cancer cells. Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, this compound has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-3.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its ability to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This makes it a useful tool for studying the role of MMPs in various biological processes, including cancer growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a useful tool for studying the inflammatory response in various diseases.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models of disease.

Future Directions

There are several future directions for research on 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester. One area of research could focus on the development of new synthesis methods that yield higher yields of the compound. Another area of research could focus on the development of new analogs of the compound that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the in vivo effects of the compound in animal models of disease. Finally, the potential use of this compound as a therapeutic agent for cancer and other diseases could be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its various applications. It has been synthesized using different methods, and its mechanism of action has been studied in detail. The compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, and to have anti-inflammatory properties. While there are limitations to the use of this compound in lab experiments, there are several future directions for research that could lead to new applications for the compound.

Synthesis Methods

The synthesis of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been achieved using different methods. One of the methods involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionyl chloride in the presence of pyridine. Another method involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been reported to yield the desired compound in good to excellent yields.

properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 3-(3-phenoxypropanoylamino)benzoate

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20)

InChI Key

IWYYOHBUUYRWNT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2

Origin of Product

United States

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